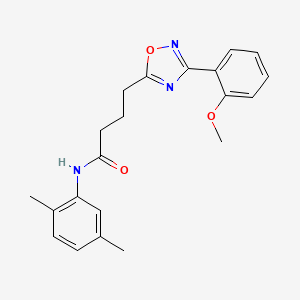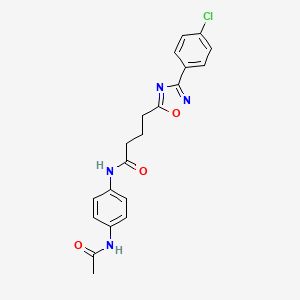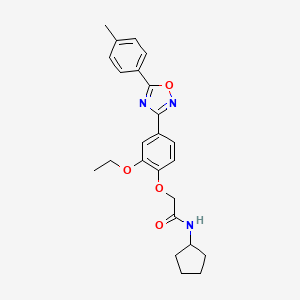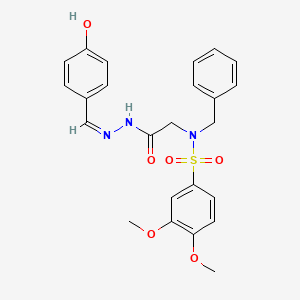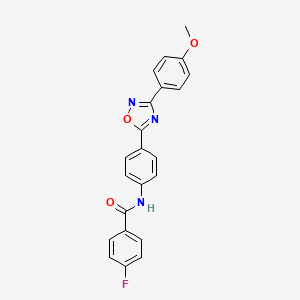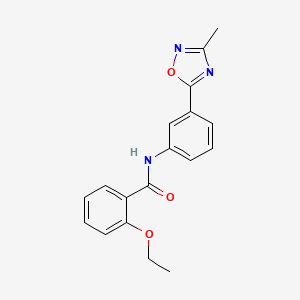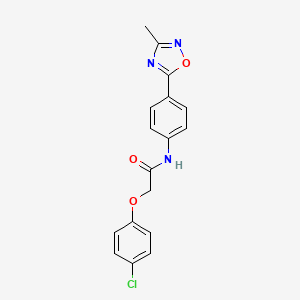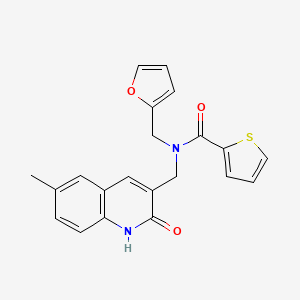
N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the family of nitroanilines, which are known for their diverse biological activities.
科学研究应用
N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, the compound has shown promising results as a potential anticancer agent and has been studied for its ability to inhibit the growth of cancer cells. In materials science, the compound has been used as a building block for the synthesis of novel materials with interesting properties such as fluorescence and conductivity. In analytical chemistry, the compound has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
作用机制
The mechanism of action of N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. The compound has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that the compound can reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is its potential as a novel anticancer agent. The compound has shown promising results in in vitro and in vivo studies and has the potential to be developed into a new class of anticancer drugs. However, there are also some limitations associated with the compound. One limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring in laboratory settings.
未来方向
There are several future directions for research on N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline. One direction is to further investigate the mechanism of action of the compound and its potential as an anticancer agent. Another direction is to explore the use of the compound in materials science and analytical chemistry. Additionally, research could be conducted to improve the solubility and reduce the toxicity of the compound for use in laboratory settings. Overall, N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
合成方法
The synthesis of N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitroaniline with 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine in the presence of benzyl bromide. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) and requires a catalyst such as triethylamine or potassium carbonate. The product is obtained in good yield and can be purified by column chromatography.
属性
IUPAC Name |
N-benzyl-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-25(27)18-11-15(8-9-17(18)22-12-14-5-2-1-3-6-14)20-23-19(24-28-20)16-7-4-10-21-13-16/h1-11,13,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWQHPQQFNZWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

